2-[(3-Aminobenzyl)(methyl)amino]ethanol
Description
2-[(3-Aminobenzyl)(methyl)amino]ethanol is a secondary amine-containing amino alcohol with a benzyl scaffold substituted at the 3-position with an amino group and a methyl group on the nitrogen. Its synthesis often involves alkylation or reductive amination of 3-aminobenzyl alcohol derivatives, as seen in intermediates for quinoline-based DNA methyltransferase inhibitors () and benzimidazole derivatives ().
Properties
IUPAC Name |
2-[(3-aminophenyl)methyl-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(5-6-13)8-9-3-2-4-10(11)7-9/h2-4,7,13H,5-6,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYKFZLLFICWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3-Aminobenzyl)(methyl)amino]ethanol, often encountered as its dihydrochloride salt, is a compound with significant biological activity attributed to its unique structural features, including amino and hydroxyl groups. These functional groups contribute to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H16N2O·2HCl
- Molecular Weight : Approximately 253.17 g/mol
- Solubility : Enhanced by the dihydrochloride form, improving its stability and usability in various applications.
The compound's structure allows for diverse chemical interactions, making it a candidate for drug development and other biological applications.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors. The presence of both amino and hydroxyl groups enhances its binding affinity, allowing it to modulate the activity of various biological pathways.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HEPG2 | 1.18 ± 0.14 | Most potent among tested compounds |
| MCF7 | 4.18 ± 0.05 | Comparison with positive control |
| SW1116 | 2.71 ± 0.18 | Effective in inhibiting growth |
| BGC823 | Variable | Further studies required |
These findings suggest that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanisms and potential as a therapeutic agent.
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. The compound's ability to interact with microbial enzymes makes it a candidate for developing new antimicrobial agents.
Study on Anticancer Activity
In a recent study, various derivatives of this compound were synthesized and tested for their anticancer effects. The results highlighted the compound's ability to inhibit specific cancer cell lines significantly better than established drugs like doxorubicin.
Mechanistic Insights
A study focusing on the interaction between the compound and human alkaline phosphatase (ALP) demonstrated that certain derivatives could inhibit ALP activity effectively, indicating potential roles in cancer treatment strategies where ALP is implicated.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Methyl(phenyl)amino)ethanol | C9H13NO | Contains a phenyl group instead of benzyl |
| 3-Aminobenzylamine | C7H10N2 | Simpler structure without ethanol group |
| N,N-Dimethylaminopropylamine | C5H14N2 | Lacks hydroxyl groups |
This comparison illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activity.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The reactivity and yield of 3-aminobenzyl derivatives are influenced by substituent positioning. For example:
Positional Isomerism: 2-Aminophenyl vs. 3-Aminobenzyl Derivatives
- 2-[(2-Aminophenyl)(methyl)amino]ethanol (CAS 103763-87-7): Structural isomer with the amino group at the benzyl 2-position. Used in synthesizing tetrahydroquinoxalines via iridium-catalyzed hydrogen transfer (). Lower steric hindrance at the 2-position may enhance cyclization efficiency compared to 3-aminobenzyl analogs.
Substitution Patterns on the Benzyl Ring
- 2-[(3-Methoxybenzyl)amino]ethanol (CAS 64834-62-4): Methoxy substitution at the 3-position instead of an amino group. Predicted boiling point (329.2°C) and density (1.071 g/cm³) differ significantly from amino-substituted analogs due to reduced polarity (). The methoxy group’s electron-donating nature may reduce electrophilic reactivity compared to EWGs.
- Benzimidazole Derivatives (e.g., Compound 24): N-(3-aminobenzyl)-N,1,2-trimethyl-1H-benzo[d]imidazol-5-amine exhibits enhanced bioactivity due to the fused benzimidazole ring, which improves binding to biological targets like nicotinate phosphoribosyltransferase ().
Key Physical and Chemical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
